1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde
CAS No.: 881673-31-0
Cat. No.: VC11724054
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881673-31-0 |
|---|---|
| Molecular Formula | C18H15NO3S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-15(13-20)11-18(19)16-5-3-2-4-6-16/h2-13H,1H3 |
| Standard InChI Key | NSLXRXVEXGLLNX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O |
Introduction
Chemical Structure and Properties
The compound features a central pyrrole ring substituted at the 1-position with a 4-methylphenylsulfonyl group, at the 5-position with a phenyl group, and at the 3-position with a formyl (aldehyde) group. Its molecular formula is C₁₈H₁₅NO₃S, with a molecular weight of 325.4 g/mol. Key identifiers include the CAS number 881673-31-0 and the IUPAC name 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₃S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 881673-31-0 |
| IUPAC Name | 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O |
| InChI Key | NSLXRXVEXGLLNX-UHFFFAOYSA-N |
The sulfonyl group enhances the compound’s stability and polarity, while the aldehyde provides a reactive site for further functionalization .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde typically involves a multi-step process:
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Pyrrole Core Formation: A pyrrole precursor is synthesized via Paal-Knorr condensation or other cyclization methods.
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Sulfonylation: The pyrrole’s nitrogen atom is sulfonylated using 4-methylbenzenesulfonyl chloride under basic conditions.
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Formylation: Introduction of the aldehyde group at the 3-position via Vilsmeier-Haack formylation or directed ortho-metalation strategies .
Analytical Data
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NMR Spectroscopy: Proton NMR reveals signals corresponding to the aromatic protons of the phenyl and tolyl groups (δ 6.5–7.8 ppm), the sulfonyl group’s deshielding effect, and the aldehyde proton (δ 9.8–10.2 ppm) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 325.4 [M+H]⁺.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s aldehyde and sulfonyl groups make it a versatile building block for:
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Heterocyclic Drug Candidates: The aldehyde participates in Schiff base formation, enabling coupling with amines to generate imine-linked pharmacophores .
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Agrochemicals: Sulfonylated pyrroles are precursors to herbicides and fungicides due to their bioavailability and stability.
Research Findings and Case Studies
Case Study: Serotonin Receptor Ligands
A 2021 study demonstrated that 2-phenyl-1H-pyrrole-3-carboxamide derivatives with sulfonyl substitutions exhibit nanomolar affinity for 5-HT₆ receptors. For example, compound 27 (a fluorinated analogue) reversed scopolamine-induced memory deficits in rats, highlighting the therapeutic potential of this structural class .
Stability and Reactivity
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Aldehyde Reactivity: The formyl group undergoes nucleophilic addition with amines and hydrazines, enabling the synthesis of hydrazones and imines for drug discovery.
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Sulfonyl Group Stability: The electron-withdrawing sulfonyl moiety stabilizes the pyrrole ring against oxidative degradation, enhancing shelf life.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Achieving precise substitution on the pyrrole ring requires optimized reaction conditions to avoid isomer formation.
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Purification: Polar byproducts from sulfonylation necessitate advanced chromatographic techniques for isolation.
Research Opportunities
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